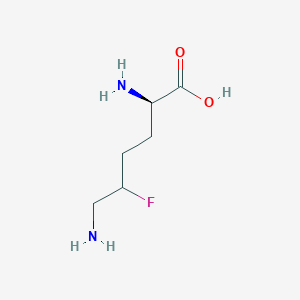
(2R)-2,6-Diamino-5-fluorohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2,6-Diamino-5-fluorohexanoic acid, also known as DAFH, is a synthetic amino acid that has gained attention in scientific research due to its unique properties. This amino acid has a fluorine atom attached to its carbon chain, which makes it a valuable tool for studying protein structure and function.
作用機序
The mechanism of action of (2R)-2,6-Diamino-5-fluorohexanoic acid is related to its fluorine atom. Fluorine is a highly electronegative element, which means that it attracts electrons towards itself. This property makes the C-F bond in (2R)-2,6-Diamino-5-fluorohexanoic acid very strong and resistant to hydrolysis. As a result, (2R)-2,6-Diamino-5-fluorohexanoic acid can be used to study the stability and dynamics of proteins in aqueous environments.
生化学的および生理学的効果
(2R)-2,6-Diamino-5-fluorohexanoic acid has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not metabolized by the body and is excreted unchanged in the urine. This makes it a safe and useful tool for studying proteins in living organisms.
実験室実験の利点と制限
The advantages of using (2R)-2,6-Diamino-5-fluorohexanoic acid in lab experiments include its stability, resistance to hydrolysis, and minimal biochemical and physiological effects. However, the limitations of using (2R)-2,6-Diamino-5-fluorohexanoic acid include its cost, which can be expensive, and the difficulty of incorporating it into proteins during the synthesis process.
将来の方向性
There are several future directions for the use of (2R)-2,6-Diamino-5-fluorohexanoic acid in scientific research. One area of interest is the development of new methods for incorporating (2R)-2,6-Diamino-5-fluorohexanoic acid into proteins more efficiently and cost-effectively. Another area of interest is the use of (2R)-2,6-Diamino-5-fluorohexanoic acid in the study of protein misfolding and aggregation, which are associated with several neurodegenerative diseases. Additionally, (2R)-2,6-Diamino-5-fluorohexanoic acid could be used to study the effects of post-translational modifications on protein structure and function.
Conclusion:
In conclusion, (2R)-2,6-Diamino-5-fluorohexanoic acid is a valuable tool for studying protein structure and function in scientific research. Its unique properties make it a useful tool for probing the stability and dynamics of proteins in aqueous environments. While there are limitations to using (2R)-2,6-Diamino-5-fluorohexanoic acid in lab experiments, its potential applications in the study of protein misfolding and aggregation make it an exciting area of research for the future.
合成法
The synthesis of (2R)-2,6-Diamino-5-fluorohexanoic acid involves a multi-step process that starts with the reaction of 2,6-diaminohexanoic acid with N-fluorobenzenesulfonimide (NFSI) in the presence of a base. This reaction results in the formation of the intermediate N-fluoro-2,6-diaminohexanoic acid, which is then treated with a reducing agent to remove the fluorine atom and produce (2R)-2,6-Diamino-5-fluorohexanoic acid.
科学的研究の応用
(2R)-2,6-Diamino-5-fluorohexanoic acid has been widely used in scientific research as a tool for studying protein structure and function. It can be incorporated into proteins during the synthesis process, and its unique properties can be used to probe the structure and function of the protein. (2R)-2,6-Diamino-5-fluorohexanoic acid has been used to study protein folding, protein-protein interactions, and enzyme catalysis.
特性
CAS番号 |
118101-17-0 |
|---|---|
製品名 |
(2R)-2,6-Diamino-5-fluorohexanoic acid |
分子式 |
C6H13FN2O2 |
分子量 |
164.18 g/mol |
IUPAC名 |
(2R)-2,6-diamino-5-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m1/s1 |
InChIキー |
HILHCIBEZCWKBD-BRJRFNKRSA-N |
異性体SMILES |
C(CC(CN)F)[C@H](C(=O)O)N |
SMILES |
C(CC(C(=O)O)N)C(CN)F |
正規SMILES |
C(CC(C(=O)O)N)C(CN)F |
同義語 |
D-Lysine, 5-fluoro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



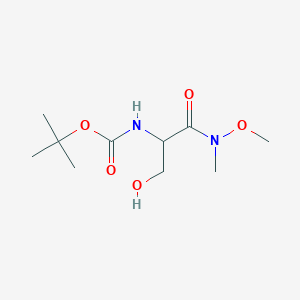
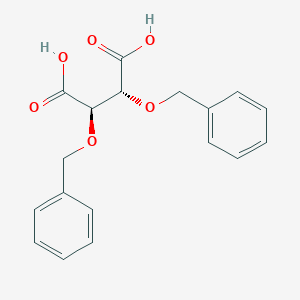

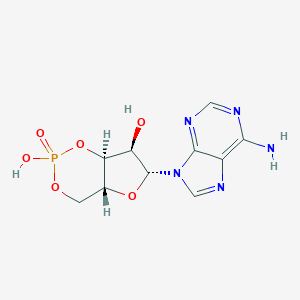

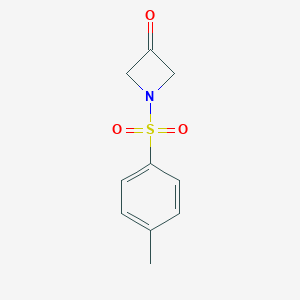






![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)
